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molecular formula C13H15N3O2 B143904 5-(Piperazin-1-yl)benzofuran-2-carboxamide CAS No. 183288-46-2

5-(Piperazin-1-yl)benzofuran-2-carboxamide

Cat. No. B143904
M. Wt: 245.28 g/mol
InChI Key: LLRGOAFFRRUFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315456B2

Procedure details

Methyl 5-(1-piperazinyl)benzofuran-2-carboxylate (37 g) was added to saturated methanolic ammonia solution (1850 ml) at 25-30° C., the mixture was stirred for 6 to 16 hours at the same temperature. The reaction mass was distilled under vacuum to remove the solvent after completion of the reaction. Water (148 ml) was added to the resulting residue, followed by adjusting the pH to 2-4 with concentrated HCl and then filtering the aqueous layer. The pH of the resulting aqueous layer was adjusted to 9-10 with ammonium hydroxide solution. The separated solid was filtered, washed with water (100 ml) and then dried to produce 25.5 g of 5-(1-piperazinyl)benzofuran-2-carboxamide (Purity by HPLC: 99%; Yield: 73.1%).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
1850 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
148 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:8]=[CH:9][C:10]3[O:14][C:13]([C:15](OC)=[O:16])=[CH:12][C:11]=3[CH:19]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[NH3:20].Cl>O>[N:1]1([C:7]2[CH:8]=[CH:9][C:10]3[O:14][C:13]([C:15]([NH2:20])=[O:16])=[CH:12][C:11]=3[CH:19]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
N1(CCNCC1)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
Name
Quantity
1850 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
148 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 to 16 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mass was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtering the aqueous layer
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
11 (± 5) h
Name
Type
product
Smiles
N1(CCNCC1)C=1C=CC2=C(C=C(O2)C(=O)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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